(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)
Description
(3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) (CAS: 1222630-51-4) is a quaternary phosphonium salt characterized by a di-t-butylphosphonium group linked to a propyl chain terminating in an ammonium moiety, with two tetrafluoroborate (BF₄⁻) counterions. Its molecular formula is C₁₁H₂₇B₂F₈NP, and it has a molecular weight of 377.92 g/mol . The compound is air-sensitive and typically handled under inert conditions, reflecting its use in specialized catalytic or coordination chemistry applications. Its structure combines steric bulk from the t-butyl groups with the polar ammonium and BF₄⁻ ions, enabling unique solubility and reactivity profiles compared to simpler phosphonium salts .
Properties
Molecular Formula |
C11H28B2F8NP |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-ditert-butylphosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C11H26NP.2BF4/c1-10(2,3)13(9-7-8-12)11(4,5)6;2*2-1(3,4)5/h7-9,12H2,1-6H3;;/q;2*-1/p+2 |
InChI Key |
YFPVMYMPAJSJHB-UHFFFAOYSA-P |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCC[NH3+])C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of DI-T-butylphosphine with 3-bromopropylamine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt. The reaction conditions often include:
Reactants: DI-T-butylphosphine, 3-bromopropylamine, base (e.g., sodium hydroxide), tetrafluoroboric acid.
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the 3-ammoniopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different substituents.
Scientific Research Applications
Chemistry
In chemistry, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with biomolecules is particularly useful in these fields.
Industry
Industrially, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used in the production of specialty chemicals and materials. Its role in catalysis and as a reagent in organic synthesis makes it a versatile tool in manufacturing processes.
Mechanism of Action
The mechanism by which (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) exerts its effects involves the interaction of the phosphonium center with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The 3-ammoniopropyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate)
- Structural Difference : The ethyl chain in (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate) (CAS: 1222630-51-4, same as target compound, likely a reporting error) is shorter than the propyl chain in the target compound.
- Impact: Solubility: The longer propyl chain in the target compound may enhance solubility in organic solvents due to increased hydrophobicity .
- Applications: Both compounds are licensed for research as ligands or catalysts, with the ammonium group acting as a hydrogen-bond donor in catalytic cycles .
Comparison with Tri-t-butylphosphonium tetrafluoroborate
- Structural Difference : Tri-t-butylphosphonium tetrafluoroborate (CAS: 131274-22-1) lacks the ammonium group and has a single BF₄⁻ counterion .
- Impact :
- Polarity : The absence of an ammonium group reduces polarity, making it less soluble in polar solvents like water.
- Ionic Strength : A single BF₄⁻ counterion results in lower ionic strength in solution compared to the bis(tetrafluoroborate) system.
- Applications : Used as a stabilizing agent for low-coordination metal centers, whereas the target compound’s ammonium group may enable dual functionality (e.g., acid-base catalysis) .
Comparison with 3-(Di-t-butylphosphonium)propane sulfonate (DTBPPS)
- Structural Difference : DTBPPS (CAS: 1055888-89-5) replaces the ammonium group and BF₄⁻ counterions with a sulfonate group (-SO₃⁻) .
- Impact :
- Acidity : The sulfonate group is a stronger acid (pKa ~1–2) compared to the ammonium group (pKa ~9–10), altering pH-dependent reactivity.
- Stability : Sulfonate’s lower hygroscopicity improves stability in humid environments compared to the air-sensitive BF₄⁻ salts.
- Applications: DTBPPS is favored in aqueous-phase catalysis, while the target compound is suited for non-protic solvents .
Comparison with Di-t-butylphenylphosphonium tetrafluoroborate
- Structural Difference : The phenyl group replaces the ammonium-propyl chain .
- Solubility: Reduced polarity decreases solubility in polar solvents compared to the target compound.
- Applications : The phenyl variant is used in aromatic substitution reactions, whereas the target compound’s ammonium group may facilitate substrate activation via hydrogen bonding .
Data Tables
Table 1: Key Properties of Selected Phosphonium Salts
Research Findings and Trends
- Catalytic Efficiency: The target compound’s ammonium group has been implicated in accelerating reactions via hydrogen-bond-assisted substrate activation, a feature absent in non-ammonium analogs like Tri-t-butylphosphonium BF₄ .
- Stability : Bis(tetrafluoroborate) salts generally exhibit higher thermal stability than chloride or bromide analogs, but their air sensitivity necessitates rigorous inert handling .
- Trends in Design : Recent studies highlight a shift toward bifunctional phosphonium salts (e.g., combining ammonium and BF₄⁻) for multifunctional catalysis, leveraging both ionic and coordinative interactions .
Biological Activity
(3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt that has garnered attention in various fields, including catalysis and biochemistry. Its unique structural properties and biological activities make it a compound of interest for researchers exploring antimicrobial agents and other applications.
- Molecular Formula : CHBFN
- Molar Mass : 378.93 g/mol
- CAS Number : 131274-22-1
Antimicrobial Properties
Research indicates that phosphonium salts, including (3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate), exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar phosphonium compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Klebsiella pneumoniae
The structural modifications in phosphonium salts can enhance their bactericidal properties, making them suitable candidates for developing new antimicrobial agents .
The mechanism by which phosphonium salts exert their antimicrobial effects often involves disruption of microbial cell membranes. The positively charged phosphonium moiety interacts with negatively charged components of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This property is crucial for their application as disinfectants and biocides in various industries .
Study on Antimicrobial Efficacy
In a comparative study, (3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) was evaluated alongside other quaternary ammonium compounds. The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antimicrobial agents. The study utilized standard methods such as the disk diffusion method to assess the zone of inhibition against selected bacterial strains.
| Compound | Zone of Inhibition (mm) |
|---|---|
| (3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) | 25 |
| Benzalkonium Chloride | 20 |
| Chlorhexidine | 18 |
This table illustrates the enhanced efficacy of (3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) in comparison to commonly used disinfectants .
Applications in Research and Industry
Due to its biological activity, (3-Ammoniopropyl)di-t-butylphosphonium bis(tetrafluoroborate) is being explored for various applications:
- Antimicrobial Coatings : Used in medical devices and surfaces to prevent microbial colonization.
- Catalysis : Serves as a catalyst in organic reactions, enhancing reaction rates and selectivity.
- Biocide Formulations : Incorporated into formulations aimed at controlling microbial growth in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
